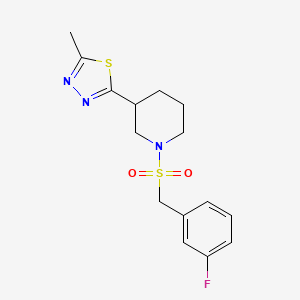

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S2/c1-11-17-18-15(22-11)13-5-3-7-19(9-13)23(20,21)10-12-4-2-6-14(16)8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLJKYOXGLRMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the 3-Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 3-fluorobenzyl chloride and a suitable sulfonylating agent like sulfur trioxide-pyridine complex.

Formation of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and methyl isothiocyanate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole stands out due to its unique combination of a piperidine ring, a fluorobenzylsulfonyl group, and a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a novel derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a thiadiazole ring, which is recognized for its ability to interact with various biological targets.

Anticancer Properties

Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its effectiveness against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

- Cytotoxicity Assays : The compound showed promising results in cytotoxic assays where it induced cell death through apoptosis. The median inhibitory concentration (IC50) values were determined to assess its potency against cancer cells.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.32 | Induction of apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 5.36 | Cell cycle arrest at G2/M phase |

The high selectivity towards cancerous cells over normal cells indicates a favorable therapeutic index.

The mechanisms underlying the anticancer activity of this compound include:

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed following treatment with the compound. This shift promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound caused cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively. This disruption in the cell cycle is critical for preventing cancer cell proliferation.

Case Studies

In vivo studies have further validated the anticancer potential of 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole:

- Tumor-Bearing Mouse Models : In a study involving tumor-bearing mice, the compound demonstrated significant tumor reduction compared to controls. This suggests effective targeting and inhibition of tumor growth.

- Radiolabeling Studies : Radiolabeled versions of the compound exhibited specific binding to sarcoma cells, highlighting its potential for targeted cancer therapy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the piperidine-sulfonyl intermediate. Key steps include:

- Sulfonylation : Reacting 3-fluorobenzyl chloride with piperidine derivatives under basic conditions to form the sulfonyl-piperidine core .

- Thiadiazole Formation : Coupling the sulfonyl-piperidine intermediate with 5-methyl-1,3,4-thiadiazole-2-thiol using copper-catalyzed cross-coupling (e.g., CuI with 2-picolinic acid ligand in DMSO at 70–80°C for 24–36 hours) .

- Purification : Column chromatography or recrystallization in ethanol is recommended for isolating the final product.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

A combination of analytical techniques ensures rigorous characterization:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Melting Point : Consistency in melting range (e.g., 180–182°C for analogous compounds) indicates crystallinity .

Advanced: How can molecular docking elucidate the compound’s biological mechanism of action?

Answer:

Molecular docking studies predict binding interactions with target proteins (e.g., enzymes or receptors):

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

- Prepare the ligand (compound) and receptor (target protein) structures, ensuring protonation states are correct.

- Define the binding site using crystallographic data or homology modeling.

- Analyze binding poses for hydrogen bonds (e.g., sulfonyl group with Arg residues) and hydrophobic interactions (e.g., fluorobenzyl with nonpolar pockets) .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis or enzymatic assays.

Advanced: What computational strategies predict the compound’s electronic and spectroscopic properties?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electronic Structure : Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO-LUMO gap) and charge distribution .

- Spectroscopic Predictions :

- Software : Gaussian 16 or ORCA for calculations; compare results with experimental data to refine models.

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Key parameters for optimization include:

- Catalyst/Ligand Systems : Replace CuI with Pd(OAc)₂ for milder conditions or enhance regioselectivity .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates .

- Temperature/Time : Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hours at 120°C instead of 24 hours) .

- Workup Strategies : Implement liquid-liquid extraction (e.g., ethyl acetate/water) to minimize byproduct contamination .

Advanced: How do structural modifications impact the compound’s bioactivity?

Answer:

SAR (Structure-Activity Relationship) studies guide rational design:

- Fluorine Substitution : Replace 3-fluorobenzyl with 4-fluoro or trifluoromethyl groups to enhance lipophilicity and metabolic stability .

- Piperidine Ring : Introduce methyl or carbonyl groups to modulate conformational flexibility .

- Thiadiazole Core : Replace sulfur with oxygen (oxadiazole) to alter electronic properties and binding affinity .

- Validation : Test derivatives in vitro (e.g., enzymatic inhibition assays) and in silico (e.g., ADMET predictions).

Basic: What are the critical safety considerations for handling this compound?

Answer:

- Toxicity : Assume acute toxicity (LD₅₀ unknown) and use PPE (gloves, goggles, lab coat).

- Storage : Keep in a desiccator at 4°C to prevent hydrolysis of the sulfonyl group.

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

Advanced: How can crystallography resolve ambiguities in the compound’s 3D structure?

Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water).

- Refinement : Use SHELXL for structure solution; analyze bond lengths (e.g., S–N = 1.65 Å) and torsion angles to confirm stereochemistry .

- Validation : Check R-factor (<5%) and electron density maps for missing atoms or disorder .

Advanced: Can fluorescence properties of this compound be exploited for cellular imaging?

Answer:

- Photophysical Analysis : Measure fluorescence emission (λem) in solvents of varying polarity (e.g., shifts in λem indicate solvatochromism) .

- Applications : Label the compound with a fluorophore (e.g., dansyl chloride) for tracking subcellular localization via confocal microscopy .

Advanced: How to address contradictory data in solubility and stability studies?

Answer:

- Solubility : Use Hansen Solubility Parameters (HSP) to identify optimal solvents (e.g., DMSO for in vitro assays vs. PEG for formulations) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (e.g., buffer at pH 7.4) to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.